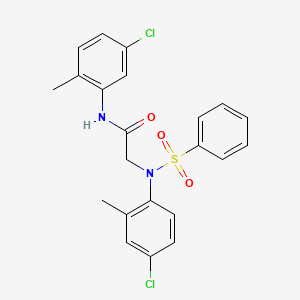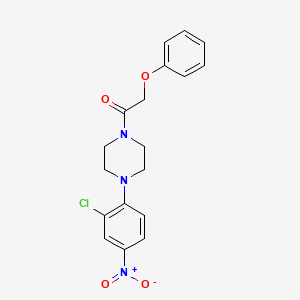![molecular formula C17H23FN2O2 B5091032 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5091032.png)
4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of a specific enzyme, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine involves the inhibition of a specific enzyme. This enzyme plays a critical role in various biological processes, including cell proliferation, inflammation, and apoptosis. By inhibiting this enzyme, this compound can modulate these processes and provide insights into the underlying mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various models of inflammatory diseases. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine in lab experiments are its potency and selectivity as an enzyme inhibitor. It is a valuable tool for studying the role of specific enzymes in various biological processes. However, its limitations include its cost and availability, as well as the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for research involving 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine. One area of interest is the development of more potent and selective inhibitors of the enzyme. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its efficacy. Finally, research could explore the potential therapeutic applications of this compound in various diseases.
Métodos De Síntesis
The synthesis of 4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine involves a series of chemical reactions. The starting material is morpholine, which is reacted with 4-fluorobenzyl chloride to form 4-(4-fluorobenzyl)morpholine. This intermediate is then reacted with piperidine and triethylamine to form this compound. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
4-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine is widely used in scientific research as a tool to study the role of specific enzymes in various biological processes. It is a potent and selective inhibitor of the enzyme, making it ideal for studying the enzyme's function in vitro and in vivo. It has been used in research related to cancer, inflammation, and neurodegenerative diseases.
Propiedades
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-16-3-1-14(2-4-16)13-19-7-5-15(6-8-19)17(21)20-9-11-22-12-10-20/h1-4,15H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPGHKOGXGCRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol hydrochloride](/img/structure/B5090966.png)


![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]pentanamide](/img/structure/B5090989.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5091015.png)
![11-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091035.png)

![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5091054.png)
![methyl 4-[({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]butanoate](/img/structure/B5091058.png)
![2,4-dichloro-N-[3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5091059.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5091066.png)